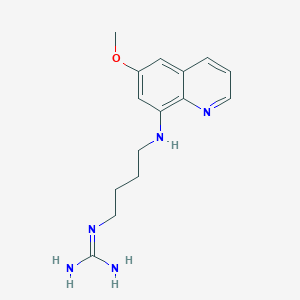

1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine

Description

1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine is a guanidine derivative featuring a quinoline scaffold substituted with a methoxy group at position 6 and an amino-butyl linker. The 6-methoxyquinolin-8-yl moiety may confer unique electronic and steric properties, influencing receptor binding or metabolic stability compared to other guanidine derivatives .

Properties

CAS No. |

88755-57-1 |

|---|---|

Molecular Formula |

C15H21N5O |

Molecular Weight |

287.36 g/mol |

IUPAC Name |

2-[4-[(6-methoxyquinolin-8-yl)amino]butyl]guanidine |

InChI |

InChI=1S/C15H21N5O/c1-21-12-9-11-5-4-8-19-14(11)13(10-12)18-6-2-3-7-20-15(16)17/h4-5,8-10,18H,2-3,6-7H2,1H3,(H4,16,17,20) |

InChI Key |

AJVPXLSLTHRESV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NCCCCN=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine typically involves the reaction of 6-methoxyquinoline with an appropriate amine and guanidine precursor. One common method involves the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation to facilitate the formation of the guanidine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polymer-supported guanidylation and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the quinoline moiety or the guanidine group.

Substitution: Substitution reactions can occur at the quinoline ring or the butyl chain, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted quinoline derivatives with different functional groups attached to the quinoline ring or the butyl chain .

Scientific Research Applications

1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Research: It is used in research to study its effects on cellular processes and its potential as a tool for probing biological pathways.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine involves its interaction with specific molecular targets in biological systems. The quinoline moiety can interact with nucleic acids or proteins, while the guanidine group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Guanidine derivatives with diverse substituents and linkers have been synthesized and evaluated for therapeutic applications. Below is a comparative analysis of key analogs:

Histamine H₃ Receptor Antagonists

highlights guanidine derivatives like 1-{4-[4-(7-phenoxyheptyl)-piperazin-1-yl]butyl}-1-[4-(substituted)benzyl]guanidine (e.g., compounds 2a–h), which exhibit histamine H₃ receptor antagonism. These compounds feature a piperazine-phenoxyheptyl group and a substituted benzyl moiety. In contrast, 1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine replaces the benzyl and piperazine groups with a methoxyquinoline scaffold.

- Activity Comparison: Derivatives 2a–h demonstrated weak to potent H₃ antagonism (Table 1, ), with potency influenced by substituent electronic properties. The methoxyquinoline group in the target compound may enhance receptor affinity due to its planar aromatic structure and hydrogen-bonding capability, though direct activity data is unavailable .

Anticancer Guanidine-Terpenic Hybrids

describes N-carbamimidoyl-2-((8aS)-2,5,5,8a-tetramethyloctahydronaphthalen-1-yl)acetamide, a terpenic-guanidine hybrid with antiproliferative activity. Unlike the target compound, this hybrid integrates a rigid terpene skeleton, which may improve membrane permeability or target selectivity in cancer cells. The butyl linker in 1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine could offer greater conformational flexibility compared to the terpene’s fused ring system .

Sulfonamide-Guanidine Derivatives

details 1-amino-2-[4-chloro-2-(6-chlorobenzo[d][1,3]dioxol-5-ylmethylthio)-5-methylbenzenesulfonyl]guanidine (14), a sulfonamide-containing guanidine. Its sulfonyl and benzodioxole groups contrast with the methoxyquinoline moiety in the target compound.

Data Table: Key Structural and Functional Attributes

Research Findings and Implications

- Receptor Specificity: The piperazine-phenoxyheptyl derivatives () suggest that bulky substituents improve H₃ receptor binding. The target compound’s methoxyquinoline group may mimic such steric effects but with distinct electronic interactions .

- Anticancer Potential: Terpenic-guanidine hybrids () highlight the importance of hydrophobic moieties for cytotoxic activity. The target compound’s quinoline group, known for intercalation with DNA/RNA, could similarly target proliferative pathways .

- Synthetic Feasibility: and emphasize the role of linkers (e.g., butyl vs. phenoxyheptyl) in modulating solubility and bioavailability. The target compound’s butyl chain may balance flexibility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.